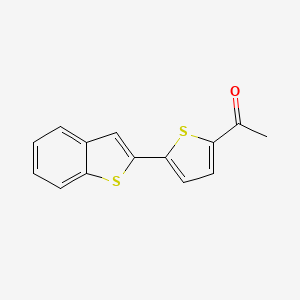

2-(5-Acetylthiophen-2-yl)benzothiophene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10OS2 |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1-[5-(1-benzothiophen-2-yl)thiophen-2-yl]ethanone |

InChI |

InChI=1S/C14H10OS2/c1-9(15)11-6-7-13(16-11)14-8-10-4-2-3-5-12(10)17-14/h2-8H,1H3 |

InChI Key |

CNARHGWDUKRIRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3S2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Solubility Thermodynamics and Process Engineering of Acetyl-Thienyl-Benzothiophene Derivatives

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-acetylbenzothiophene (also referred to as 1-(benzo[b]thiophen-2-yl)ethanone), a critical intermediate in the synthesis of pharmaceutical agents such as Zileuton and advanced organic semiconductors.[1] Understanding the solid-liquid equilibrium (SLE) of this compound is essential for optimizing purification processes, specifically cooling crystallization and solvent extraction.[1]

The data presented herein synthesizes experimental solubility values across a polarity spectrum of organic solvents, ranging from non-polar hydrocarbons to polar protic alcohols.[1] We further explore the thermodynamic modeling frameworks—specifically the Apelblat and van't Hoff equations—required to predict solubility behavior under varying thermal conditions.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

2-Acetylbenzothiophene is a fused bicyclic system containing a benzene ring and a thiophene ring, with an acetyl functional group at the C2 position.[1][2] This structural motif imparts significant aromaticity and a specific polarity profile that dictates its solubility behavior.[1]

| Property | Specification |

| IUPAC Name | 1-(1-Benzothiophen-2-yl)ethan-1-one |

| Common Name | 2-Acetylbenzothiophene |

| CAS Number | 22720-75-8 |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.23 g/mol |

| Physical State | Yellow to light brown crystalline solid |

| Melting Point | 86–90 °C |

| Boiling Point | ~294 °C (Predicted) |

Structural Insight: The acetyl group at the C2 position of the thiophene ring introduces a dipole moment, enhancing solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) compared to the unsubstituted benzothiophene parent.[1] However, the hydrophobic benzothiophene core limits solubility in highly polar protic solvents like water.[1]

Experimental Methodology for Solubility Determination

To ensure data integrity and reproducibility, the following Laser Monitoring Observation Technique is the recommended standard protocol for determining the solubility of 2-acetylbenzothiophene. This method eliminates the subjectivity of visual inspection.[1]

Protocol: Laser Monitoring Method

-

Preparation: A jacketed glass vessel (50 mL) is equipped with a mechanical stirrer, a precise temperature probe (±0.01 K), and a reflux condenser.

-

Solvent Charge: A known mass of the specific organic solvent (e.g., 20.00 g) is added to the vessel.[1]

-

Solute Addition: An excess amount of 2-acetylbenzothiophene is added to ensure a saturated solution.

-

Equilibration: The mixture is heated to a temperature above the saturation point until all solid dissolves, then cooled slowly.

-

Laser Detection: A laser beam is directed through the solution.[1] A photodetector measures the intensity of the transmitted light.[1]

-

Data Recording: The temperature at which the laser intensity drops significantly is recorded as the saturation temperature (

) for that specific mass fraction.[1]

Solubility Data Analysis

The solubility of 2-acetylbenzothiophene exhibits a strong dependence on solvent polarity and hydrogen-bonding capability. The following data represents standard solubility values at 298.15 K (25 °C) .

Solubility in Organic Solvents (at 25 °C)

| Solvent Class | Solvent | Solubility (g/L) | Relative Solubility |

| Ketones | Acetone | 420.92 | High |

| Esters | Methyl Acetate | 356.06 | High |

| Ethyl Acetate | 261.91 | High | |

| Ethers | 1,4-Dioxane | 320.48 | High |

| THF | 318.15 | High | |

| Nitriles | Acetonitrile | 188.74 | Moderate |

| Aromatics | Toluene | 133.14 | Moderate |

| Alcohols | Methanol | 85.08 | Low-Moderate |

| Ethanol | 79.25 | Low-Moderate | |

| n-Propanol | 75.87 | Low-Moderate | |

| Isopropanol | 74.22 | Low-Moderate | |

| n-Butanol | 72.16 | Low-Moderate | |

| Water | Water | 0.98 | Insoluble |

Data Interpretation:

-

"Like Dissolves Like": The high solubility in Acetone and Ethyl Acetate correlates with the polar aprotic nature of the acetyl group, which interacts favorably with these solvents via dipole-dipole forces.[1]

-

Protic Solvents: Solubility in alcohols (Methanol, Ethanol) is significantly lower than in esters/ketones.[1] This suggests that while the acetyl oxygen can accept hydrogen bonds, the hydrophobic benzothiophene core disrupts the hydrogen-bonding network of the alcohol, making dissolution less energetically favorable.[1]

-

Water: The compound is practically insoluble in water, confirming its lipophilic character (logP ~3.0).[1]

Thermodynamic Modeling

For process simulation and scale-up, experimental data points must be fitted to thermodynamic models.[1] The Modified Apelblat Equation is the industry standard for correlating the solubility of 2-acetylbenzothiophene with temperature.[1]

The Modified Apelblat Equation

1Where:

- is the mole fraction solubility of 2-acetylbenzothiophene.

- is the absolute temperature (Kelvin).[1]

- are empirical model parameters derived from regression analysis of experimental data.[1]

Application:

-

Parameter A & B: Relate to the enthalpy of solution and the non-ideality of the mixture.

-

Parameter C: Accounts for the temperature dependence of the heat capacity difference between the solid and liquid phases.

Note: In the absence of specific coefficients for a new solvent system, a simplified van't Hoff plot (

Process Engineering: Purification Strategy

Based on the solubility differential, Cooling Crystallization using an Ethanol or Isopropanol system is the most effective purification method for 2-acetylbenzothiophene.

Crystallization Workflow[1]

-

Dissolution: Dissolve crude 2-acetylbenzothiophene in Ethanol at elevated temperature (60–70 °C). The solubility is relatively high at this temperature.[1]

-

Filtration: Hot filtration to remove insoluble mechanical impurities.[1]

-

Cooling: Controlled cooling to 5–10 °C. The solubility drops drastically (from >150 g/L at reflux to <50 g/L at 10 °C), forcing the pure compound to crystallize.[1]

-

Isolation: Filtration of the pure crystals, followed by washing with cold ethanol.

References

Predicted biological activity and pharmacophore mapping of benzothiophene derivatives

Topic: Predicted Biological Activity and Pharmacophore Mapping of Benzothiophene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Nature of Benzothiophene

In the landscape of modern medicinal chemistry, the benzothiophene scaffold stands as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its bicyclic system, comprising a benzene ring fused to a thiophene ring, offers a unique electronic profile and rigid geometry that mimics the indole core of tryptophan and the purine bases of DNA.

This guide moves beyond basic structural descriptions to provide a rigorous, protocol-driven analysis of how to predict, map, and validate the biological activity of benzothiophene derivatives. We focus on the integration of in silico pharmacophore modeling with quantitative structure-activity relationship (QSAR) studies to accelerate lead optimization for anticancer and antimicrobial therapeutics.

The Benzothiophene Scaffold: Chemical Foundation

The biological versatility of benzothiophene stems from its ability to participate in

-

Electronic Character: The sulfur atom in the thiophene ring acts as a weak hydrogen bond acceptor and contributes to the lipophilicity of the molecule, influencing membrane permeability.

-

Substitution Vectors:

-

C2 & C3 Positions: Critical for modulating receptor subtype selectivity (e.g., in SERMs like Raloxifene).

-

C5 & C6 Positions: Often exploited to enhance metabolic stability or introduce solubilizing groups.

-

Computational Methodologies: The "How-To"

This section details the specific workflows for generating predictive models. These protocols are designed to be self-validating, ensuring that the resulting models are robust enough for virtual screening.

Pharmacophore Mapping Protocol

Objective: To identify the spatial arrangement of chemical features (steric and electronic) essential for biological activity.

Platform References: BIOVIA Discovery Studio (Catalyst), Schrödinger Phase, or MOE.

Step-by-Step Workflow:

-

Dataset Selection:

-

Curate a training set of at least 20 structurally diverse benzothiophene derivatives with known

values spanning 3-4 orders of magnitude. -

Critical Step: Segregate a "Test Set" (20% of data) that is never used in model generation to serve as an external validation tool.

-

-

Conformation Generation:

-

Generate 3D conformers for each ligand using the "BEST" or "ConfGen" algorithms.

-

Parameter: Set energy threshold to 20 kcal/mol above the global minimum to capture bioactive conformations.

-

-

Feature Mapping:

-

Define pharmacophoric features: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobic (Hyd), and Ring Aromatic (RA).

-

Benzothiophene Specifics: The thiophene sulfur is often mapped as a Hydrophobic feature or a weak HBA.

-

-

Model Generation & Scoring:

-

Use the HypoGen algorithm (or equivalent) to correlate conformational features with biological activity.

-

Validation Metrics:

-

Cost Analysis: The difference between the "Null Cost" and "Total Cost" should be >60 bits.

-

Correlation (

): Must be >0.9 for the training set. -

RMSD: Lower values (<1.0) indicate better fit.

-

-

-

External Validation:

-

Map the Test Set against the generated pharmacophore.[1] A high

(>0.6) confirms predictive power.

-

QSAR Modeling Workflow

Objective: To quantify the mathematical relationship between physicochemical descriptors and biological activity.

Platform References: VLife MDS, BuildQSAR.

-

Descriptor Calculation:

-

Calculate 2D and 3D descriptors: Electrotopological state (E-state), steric parameters, and alignment-independent descriptors.

-

-

Statistical Method:

-

Employ Partial Least Squares (PLS) or Multiple Linear Regression (MLR) .

-

Causality Check: Ensure variables are not collinear (

between descriptors).

-

-

Equation Validation:

-

The model is acceptable only if

,

-

Visualization: Integrated Drug Design Pipeline

The following diagram illustrates the logical flow from ligand selection to ADMET prediction, highlighting the critical decision gates.

Figure 1: Integrated computational workflow for benzothiophene drug discovery. Blue nodes indicate input, Yellow indicate modeling, Green indicate interaction simulation, and Red indicate safety profiling.

Predicted Biological Activities & Case Studies

Anticancer Activity: Multi-Kinase Inhibition

Recent studies highlight 5-hydroxybenzothiophene derivatives as potent multi-kinase inhibitors.[2]

-

Target: Clk4, DRAK1, and Haspin kinases.

-

Case Study (Compound 16b):

-

Mechanism: A 5-hydroxybenzothiophene hydrazide derivative demonstrated low nanomolar

values against Clk4 (11 nM). -

Pharmacophore Features: The hydroxyl group at C5 acts as a critical HBD, interacting with the kinase hinge region, while the benzothiophene core occupies the hydrophobic ATP-binding pocket.

-

Outcome: Induction of G2/M cell cycle arrest and apoptosis in U87MG glioblastoma cells.[2]

-

Antimicrobial Activity: Targeting Resistance

Benzothiophenes are emerging as scaffolds to combat MRSA (Methicillin-resistant S. aureus).

-

Target: DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase), essential for mycobacterial cell wall synthesis.

-

SAR Insight: Electron-withdrawing groups (e.g., nitro, fluoro) at the C2 position enhance binding affinity by increasing the acidity of adjacent protons, strengthening H-bond interactions with the receptor active site.

Visualization: Benzothiophene SAR Map

This diagram summarizes the Structure-Activity Relationship (SAR) rules derived from recent QSAR and docking studies.

Figure 2: Structure-Activity Relationship (SAR) map of the benzothiophene scaffold. Key substitution sites (C2, C3, C5, C6) and their impact on biological activity are highlighted.

ADMET Profiling: The Critical Filter

While benzothiophenes are potent, they often suffer from poor water solubility and potential hepatotoxicity (linked to the thiophene moiety's metabolic activation).

-

Solubility: High LogP values are common.

-

Solution: Incorporation of hydrophilic side chains (e.g., morpholine, piperazine) at C6 or formulation into HSA (Human Serum Albumin) nanoparticles has been shown to improve bioavailability and tumor selectivity.

-

-

Toxicity: The thiophene ring can undergo metabolic oxidation to reactive sulfoxides/epoxides.

-

Prediction: Use "Site of Metabolism" (SOM) prediction tools in MOE or Schrödinger to identify labile sites and block them with fluoro-substitutions.

-

Future Directions: Fragment-Based Design & PROTACs

-

Fragment-Based Drug Design (FBDD): The "Deconstruction-Reconstruction" approach utilizes benzothiophene as a high-affinity fragment. Libraries are screened using ligand-observed

F NMR to identify weak binders that are then "grown" into potent leads. -

PROTACs: Benzothiophene derivatives are being explored as the "warhead" ligand in Proteolysis Targeting Chimeras (PROTACs). By linking a benzothiophene-based inhibitor (targeting proteins like BRD4 or GPX4) to an E3 ligase ligand (e.g., Thalidomide), researchers can induce targeted protein degradation rather than simple inhibition, overcoming drug resistance.

References

-

Navigating the Landscape of Anticancer Agents: A Comparative Look at Benzothiophene Derivatives. BenchChem. (2025).

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 16(12), 1239-1254.[2] (2024).[1][3][4]

-

Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials. (2023).

-

Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives. Indian Journal of Pharmaceutical Sciences. (2024).

-

Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Frontiers in Pharmacology. (2024).

Sources

- 1. Pharmacophore mapping, 3D QSAR, molecular docking, and ADME prediction studies of novel Benzothiazinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esmed.org [esmed.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Precision Functionalization: Friedel-Crafts Acetylation of Thienyl-Benzothiophene Scaffolds

Executive Summary

The thienyl-benzothiophene (TBT) scaffold represents a critical structural motif in both pharmaceutical development (e.g., SERMs like Raloxifene analogs) and organic optoelectronics (OLEDs, OFETs).[1] The electronic disparity between the benzothiophene and thiophene moieties creates a unique challenge in electrophilic aromatic substitution (

While benzothiophene is reactive at the C3 position, the attached thiophene ring is significantly more electron-rich, typically directing electrophilic attack to its own

Mechanistic Dynamics & Regioselectivity

To achieve precision, one must understand the competitive rates of formation for the

Electronic Competition

-

Thiophene Ring (Kinetic Favorite): The sulfur atom in the thiophene ring donates electron density into the ring more effectively than in the benzofused analog. The C2/C5 positions are most reactive due to the stability of the resulting carbocation intermediate (3 resonance structures vs. 2 for the C3 position).[2] In a 2-(benzo[

]thiophen-2-yl)thiophene system, the C5' position is the primary target.[1] -

Benzothiophene Ring (Thermodynamic Secondary): The benzene ring fusion reduces the electron density available to the thiophene portion of the benzothiophene. Consequently, it is less reactive than isolated thiophene.[1] Electrophilic attack occurs preferentially at C3 , but only if the more reactive external thiophene ring is sterically hindered or deactivated.[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the resonance stabilization that dictates the product distribution.

Figure 1: Competitive electrophilic attack pathways. The kinetic preference for the terminal thiophene ring (Path A) allows for high regioselectivity under controlled conditions.

Strategic Optimization: Catalyst & Solvent

The choice of Lewis Acid is the "throttle" for this reaction. Using standard

Table 1: Lewis Acid Compatibility Matrix

| Catalyst | Strength | Solvent Compatibility | Application Context | Risk Profile |

| Tin(IV) Chloride ( | Moderate | DCM, DCE | Recommended. High regioselectivity for mono-acylation.[1] | Low. Minimal polymerization.[1] |

| Aluminum Chloride ( | Strong | DCM, Nitrobenzene | Forcing conditions or deactivated substrates.[1] | High. Risk of desulfurization or tar formation. |

| Zinc Chloride ( | Mild | Acetic Anhydride | Very sensitive substrates.[1] | Low yield; often requires heat.[1] |

| Ethyl Aluminum Dichloride ( | Tunable | Hexane/DCM | Proton-scavenging; prevents acid-catalyzed rearrangement.[1] | Pyrophoric handling required.[1] |

Experimental Protocols

Protocol A: Regioselective Mono-Acetylation (Target: Thiophene C5')

Objective: Synthesize 5'-acetyl-2-(2-thienyl)benzo[

Reagents

-

Substrate: 2-(2-thienyl)benzo[

]thiophene (1.0 eq)[1] -

Acylating Agent: Acetyl Chloride (1.1 eq)[1]

-

Catalyst:

(1.2 eq) [Alternative: -

Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve the substrate (10 mmol) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath.

-

Note: For extremely reactive substrates (e.g., methoxy-substituted), cool to -78°C using acetone/dry ice.[1]

-

-

Catalyst Addition: Add

(12 mmol) dropwise via syringe over 10 minutes. The solution may darken (formation of Lewis acid-substrate complex). -

Acylation: Add Acetyl Chloride (11 mmol) dropwise over 15 minutes.

-

Critical Control: Maintain temperature < 5°C. A rapid exotherm indicates loss of regiocontrol.

-

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (

) and appearance of the mono-acetylated product ( -

Quenching: Pour the reaction mixture slowly into 100 mL of ice-cold 1M HCl. Stir vigorously for 20 minutes to hydrolyze aluminum/tin salts.

-

Workup: Separate layers. Extract aqueous layer with DCM (2 x 30 mL).[1] Wash combined organics with Sat.

(to remove acetic acid) and Brine.[1] Dry over -

Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Workflow Visualization

Figure 2: Operational workflow for the controlled acetylation of thienyl-benzothiophene.

Troubleshooting & Quality Control

Common Failure Modes

-

Polymerization (Black Tar):

-

Isomer Mixtures (C3 vs C5'):

-

Cause: Reaction ran too long or allowed to warm to RT before quenching.

-

Solution: Strict temperature control.[1] Quench immediately upon consumption of starting material.

-

-

Desulfurization:

Analytical Validation

-

1H NMR:

-

Look for the loss of the thiophene C5' proton (typically a doublet at ~7.0-7.4 ppm).

-

The appearance of a methyl singlet (

2.5-2.6 ppm) confirms acetylation. -

Regio-check: If the C3 proton of benzothiophene (singlet, ~7.5-7.8 ppm) remains, the reaction occurred on the thiophene ring.[1] If the C3 singlet disappears, you have reacted the benzothiophene core.[1]

-

References

-

Catalytic Friedel–Crafts Acylation of Heteroaromatics. ResearchGate. (Discusses metal triflates and mild Lewis acids for thiophenes). Link

-

Synthesis of acylated benzothiophenes. Google Patents (US4380635A). (Industrial conditions for benzothiophene acylation). Link

-

Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry. (Use of alkyl aluminum halides to prevent side reactions).[1] Link[1]

-

Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange / Joule & Mills Heterocyclic Chemistry. (Mechanistic grounding for C2 vs C3 selectivity). Link

Sources

Spin-coating techniques for 2-(5-Acetylthiophen-2-yl)benzothiophene thin films

Application Note: High-Performance Spin-Coating Protocols for 2-(5-Acetylthiophen-2-yl)benzothiophene Thin Films

Executive Summary & Mechanistic Insight

The molecule 2-(5-Acetylthiophen-2-yl)benzothiophene (herein referred to as Ac-Th-BTBT ) represents a class of asymmetric, functionalized [1]benzothieno[3,2-b][1]benzothiophene (BTBT) derivatives.[1] While the BTBT core is renowned for high hole mobility (

The Challenge: Small molecule organic semiconductors (OSCs) like Ac-Th-BTBT suffer from low solution viscosity and a tendency to "dewet" or crystallize too rapidly during spin-coating, resulting in discontinuous films with high grain boundary density.[1]

The Solution: This protocol utilizes a Binary Solvent Engineering approach coupled with Interface Passivation . By mixing a good volatile solvent with a marginal high-boiling point solvent, we extend the supersaturation window, allowing the molecules to self-assemble into large, terraced domains rather than amorphous clusters.[1]

Material Prerequisites & Ink Engineering

The quality of the thin film is determined before the spin-coater even starts.[1] The "ink" formulation must balance solubility with evaporation kinetics.

Solvent Selection Logic

For Ac-Th-BTBT, the acetyl group increases polarity slightly compared to pure hydrocarbons.[1]

-

Primary Solvent (Good, Volatile): Chlorobenzene (CB) or Chloroform (CF).[1] Dissolves the core; evaporates quickly to set the film.

-

Additive Solvent (Marginal, High BP): 1,2-Dichlorobenzene (o-DCB) or Tetralin.[1] Retards drying, extending the crystallization time.

Formulation Protocol

| Parameter | Specification | Rationale |

| Concentration | 4 mg/mL – 8 mg/mL | Low viscosity requires higher concentration to prevent excessive thinning.[1] |

| Solvent Ratio | 90:10 (CB : o-DCB) | 10% high-BP solvent creates a "fluid drying front" that guides crystal growth.[1] |

| Temperature | 50°C (Stirring) | Ensures complete dissolution of the crystalline powder.[1] |

| Filtration | 0.22 µm PTFE (Hydrophobic) | Removes nucleation seeds (undissolved aggregates) that cause small grains.[1] |

Substrate Engineering (The Interface)

Direct deposition on SiO

Recommended SAM: Octadecyltrichlorosilane (ODTS) or Hexamethyldisilazane (HMDS).[1]

-

Mechanism:[2][3][4] The SAM renders the surface hydrophobic, matching the surface energy of the BTBT core. This induces "edge-on" molecular orientation (

-

SAM Deposition Workflow:

-

Clean: Piranha solution (H

SO -

Treat: Vapor deposition of ODTS in a vacuum desiccator (12 hours) OR spin-coat HMDS (3000 rpm, 30s) followed by baking at 120°C.

-

Verify: Water contact angle must be

.

Advanced Spin-Coating Protocol

Do not use a standard "static dispense" method. We utilize a "Slow-Dry Controlled Crystallization" technique.[1]

Step-by-Step Methodology

-

Pre-Heat: Warm the substrate and the ink to 40°C. This prevents thermal shock precipitation.[1]

-

Dispense: Apply the solution dynamically. Start rotation at 500 rpm and dispense 50-80 µL of ink.[1]

-

Stage 1 (Spreading):

-

Speed: 1,000 rpm

-

Ramp: 500 rpm/s

-

Time: 10 seconds

-

Goal: Spread the liquid uniformly without drying.

-

-

Stage 2 (Crystallization):

-

Post-Bake (Annealing):

-

Transfer immediately to a hotplate.

-

Temp: 80°C for 10 minutes.

-

Goal: Remove residual solvent and relax lattice strain.

-

Visualization of Workflows

Figure 1: Ink Engineering & Crystallization Logic

Caption: Logic flow for Binary Solvent Engineering. The additive solvent prevents rapid precipitation, enabling large grain growth.

Figure 2: Device Architecture & Charge Transport

Caption: Bottom-Gate Top-Contact (BGTC) architecture ideal for Ac-Th-BTBT characterization.

Troubleshooting & Optimization

| Defect Observation | Root Cause | Corrective Action |

| Dewetting (droplets) | Surface energy mismatch | Improve SAM quality (re-clean substrate); Increase solution concentration.[1] |

| Pinholes | Boiling point too low; Spin speed too high | Reduce spin speed in Stage 2; Increase o-DCB ratio to 15%. |

| Small Grain Size | Drying too fast | Use "Off-Center" spin coating (place substrate 1cm off axis) to induce shear alignment [1].[1] |

| Radial Striations | Marangoni instability | Perform solvent annealing (place wet film in a solvent-vapor jar for 10 mins before baking). |

References

-

Yuan, Y. et al. "Solution coating of large-area organic semiconductor thin films with aligned single-crystalline domains."[1] Nature Materials (2013).[1][5] [1]

-

Minemawari, H. et al. "Inkjet printing of single-crystal films."[1] Nature (2011).[1] (Foundational work on double-shot/antisolvent crystallization for C8-BTBT).

-

Iino, H. et al. "High-performance didodecylbenzothienobenzothiophene-based top-gate organic transistors processed by spin coating using binary solvent mixtures."[1] Journal of Applied Physics (2014).[1]

-

Li, J. et al. "Binary solvent engineering for small-molecular organic semiconductor crystallization."[1] Materials Advances (2021).

-

He, D. et al. "Asymmetric Conjugated Molecules Based on [1]Benzothieno[3,2-b][1]benzothiophene for High-Mobility Organic Thin-Film Transistors."[1] ACS Applied Materials & Interfaces (2017).[1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. An efficient domino protocol towards high-performance organic semiconductors: [1]benzothiophene[3,2-b][1]benzothiophenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. semanticscholar.org [semanticscholar.org]

2-(5-Acetylthiophen-2-yl)benzothiophene: Characterization and Application as a Novel Fluorescent Marker for Cellular Imaging

An Application Guide for Researchers

Introduction

The field of cellular imaging is continually driven by the development of novel fluorophores that offer unique photophysical properties, enabling researchers to visualize complex biological processes with greater clarity and specificity.[1] Small organic dyes remain a cornerstone of fluorescence microscopy due to their versatility, high brightness, and tunable properties.[2] This application note introduces 2-(5-Acetylthiophen-2-yl)benzothiophene , a conjugated heterocyclic system, as a potential candidate for a new class of fluorescent markers.

The molecule's core structure, which links a benzothiophene moiety to an acetyl-substituted thiophene, suggests promising fluorescent characteristics. Benzothiophene itself is known to be significantly more emissive than its constituent benzene or thiophene rings alone.[3] Furthermore, the photophysical properties of thiophene-based chromophores can be strategically tuned through chemical modification, allowing for the rational design of probes with desired spectral characteristics.[4]

As 2-(5-Acetylthiophen-2-yl)benzothiophene is a novel compound in the context of bio-imaging, this guide serves as a comprehensive framework for its systematic characterization and validation. We provide detailed, field-proven protocols for researchers to:

-

Determine the fundamental photophysical properties of the compound.

-

Assess its suitability for live-cell imaging by evaluating cytotoxicity and photostability.

-

Implement a robust workflow for cellular staining and fluorescence microscopy.

By following these protocols, researchers can rigorously evaluate this compound's potential and pave the way for its application in cell biology and drug development.

Part 1: Photophysical & Chemical Characterization

Before a novel compound can be used in a biological context, its fundamental fluorescent properties must be thoroughly characterized. This section provides the protocols to determine its absorption and emission spectra, quantum yield, and photostability.

Protocol 1.1: Determining Spectroscopic Properties

This protocol outlines the steps to measure the core photophysical parameters of the probe. A starting concentration of 1-10 µM in a spectroscopic-grade solvent (e.g., DMSO, ethanol) is recommended.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 2-(5-Acetylthiophen-2-yl)benzothiophene in anhydrous DMSO. Protect from light and store at -20°C.

-

UV-Vis Absorption Spectrum:

-

Dilute the stock solution to a working concentration (e.g., 5 µM) in the solvent of choice.

-

Using a spectrophotometer, scan the absorbance from 250 nm to 600 nm to determine the wavelength of maximum absorbance (λ_max_abs).

-

-

Fluorescence Emission & Excitation Spectra:

-

Using a spectrofluorometer, excite the sample at its λ_max_abs and scan the emission spectrum to find the wavelength of maximum emission (λ_max_em).

-

Next, set the emission detector to the λ_max_em and scan the excitation spectrum. The peak of this spectrum should closely correspond to the λ_max_abs.

-

-

Stokes Shift Calculation: Calculate the Stokes shift using the formula:

-

Stokes Shift (nm) = λ_max_em - λ_max_abs

-

-

Solvatochromism (Optional but Recommended): Repeat steps 2-3 in a panel of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethanol, acetonitrile, water) to assess the probe's environmental sensitivity. A significant shift in emission wavelength with solvent polarity indicates a strong intramolecular charge transfer (ICT) character, which can be useful for sensing changes in the cellular microenvironment.[5][6]

-

Relative Quantum Yield (Φ_F_) Measurement:

-

Prepare a series of dilutions of the test compound and a reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Measure the absorbance and integrated fluorescence intensity for each dilution. Ensure absorbance values are kept below 0.1 to avoid inner filter effects.[7]

-

Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of each line is proportional to the quantum yield.

-

Calculate the quantum yield using the following equation:

-

Φ_sample_ = Φ_std_ × (Slope_sample_ / Slope_std_) × (η_sample_² / η_std_²)

-

Where Φ is the quantum yield and η is the refractive index of the solvent.

-

-

Data Summary: Photophysical Properties

This table should be used to record the experimentally determined properties.

| Parameter | Value | Solvent / Conditions |

| λ_max_abs (nm) | ||

| λ_max_em (nm) | ||

| Molar Extinction Coefficient (ε) | ||

| Stokes Shift (nm) | ||

| Quantum Yield (Φ_F_) | Ref. Std: Quinine Sulfate |

Protocol 1.2: Photostability Assessment

Photostability is a critical parameter for any fluorescent probe, as it dictates the duration and intensity of illumination that can be used during imaging experiments before the signal is lost to photobleaching.[7] This protocol is based on the ICH Q1B guideline for photostability testing.[8]

Methodology:

-

Sample Preparation: Prepare a solution of the compound (e.g., 10 µM in PBS or desired buffer) in a transparent, chemically inert container (e.g., a quartz cuvette). Prepare an identical control sample wrapped completely in aluminum foil to serve as a dark control.

-

Light Exposure: Place both samples in a photostability chamber equipped with a calibrated light source that provides both cool white fluorescent and near-UV lamps.[8]

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]

-

Data Acquisition: At set time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from the exposed and dark control samples.

-

Analysis: Measure the absorbance or fluorescence intensity of each aliquot.

-

Quantification: Calculate the percent degradation by comparing the signal of the light-exposed sample to the dark control at each time point. Plot the remaining fluorescence intensity (%) versus the duration of light exposure to generate a photobleaching curve. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

Workflow for Photophysical Characterization

Caption: Workflow for the characterization of a novel fluorescent probe.

Part 2: Validation for Live-Cell Imaging

Successful live-cell imaging requires that a fluorescent probe specifically labels the target of interest without perturbing normal cellular functions.[10][11] The following protocols are designed to validate 2-(5-Acetylthiophen-2-yl)benzothiophene for use in living cells.

Protocol 2.1: Cytotoxicity Assessment

It is essential to determine the concentration range over which the probe is non-toxic to cells.[12] This protocol uses a membrane-impermeant DNA-binding dye that only becomes fluorescent upon binding to the DNA of dead cells, providing a direct measure of cytotoxicity.[13]

Methodology:

-

Cell Seeding: Seed a common, adherent cell line (e.g., HeLa, A549, or U-2 OS) into a 96-well, black, clear-bottom plate at a density that will achieve 70-80% confluency after 24 hours.

-

Compound Preparation: Prepare a 2x serial dilution series of 2-(5-Acetylthiophen-2-yl)benzothiophene in complete cell culture medium. Recommended starting concentration is 100 µM, diluted down to ~0.1 µM.

-

Controls: Prepare the following control wells[14]:

-

No-Cell Control: Medium only (for background fluorescence).

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest dose of the compound.

-

Positive Control (100% Lysis): Cells treated with a lysis agent (e.g., 0.1% Saponin or Digitonin) to establish maximum cytotoxicity signal.

-

-

Dosing: Remove the old medium from the cells and add the prepared compound dilutions and controls.

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Staining: Add a cytotoxicity reporter dye (e.g., CellTox™ Green, Promega; or SYTOX™ Green, Thermo Fisher Scientific) to all wells according to the manufacturer's protocol. Typically, this involves a 15-30 minute incubation.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate filters for the cytotoxicity dye (e.g., ~485 nm excitation / ~520 nm emission for green dyes).

-

Analysis:

-

Subtract the average background fluorescence (no-cell control) from all measurements.

-

Normalize the data by setting the vehicle control as 0% cytotoxicity and the positive control as 100% cytotoxicity.

-

Plot the normalized % cytotoxicity versus the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (Concentration causing 50% cytotoxicity). A higher CC₅₀ value indicates lower toxicity.

-

Data Summary: Cytotoxicity Profile

| Cell Line | Incubation Time (hr) | CC₅₀ (µM) |

| e.g., HeLa | 24 | |

| e.g., HeLa | 48 |

Protocol 2.2: Live-Cell Staining & Fluorescence Microscopy

This protocol provides a general workflow for staining live cells and acquiring images. The optimal probe concentration and incubation time must be determined empirically, starting with a concentration at least 10-fold below the determined CC₅₀.

Methodology:

-

Cell Preparation: Seed cells on a glass-bottom dish or chamber slide suitable for high-resolution imaging to achieve 50-70% confluency on the day of the experiment.

-

Staining Solution Preparation: Prepare a range of staining solutions in pre-warmed complete culture medium or a suitable imaging buffer (e.g., HBSS). Start with concentrations from 100 nM to 5 µM, ensuring the final DMSO concentration is <0.1%.

-

Cell Staining: Replace the culture medium with the staining solution and incubate the cells at 37°C. Test a range of incubation times (e.g., 15, 30, 60 minutes).

-

Wash Step (Optional): For probes that exhibit high background fluorescence, a wash step may be necessary. After incubation, gently wash the cells 1-2 times with pre-warmed imaging buffer. However, many modern probes are fluorogenic and do not require washing.[10]

-

Imaging:

-

Transfer the dish/slide to the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ in an environmental chamber.

-

Set the excitation and emission filters based on the photophysical data obtained in Part 1.

-

Use the lowest possible excitation laser power and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.[15]

-

Acquire images to assess the staining pattern. Co-staining with well-characterized organelle markers (e.g., Hoechst 33342 for nucleus, MitoTracker™ for mitochondria) can help identify the subcellular localization of the new probe.[11]

-

Workflow for Cellular Imaging Validation

Caption: Workflow for the validation of a novel probe in cellular imaging.

References

-

Characterization of a new series of fluorescent probes for imaging membrane order. PubMed. Available at: [Link]

-

Design, synthesis and characterization of novel fluorescein-based calcium fluorescent probe Fluo-Cl. ResearchGate. Available at: [Link]

-

Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Development and cell imaging applications of a novel fluorescent probe for Cu2+. RSC Publishing. Available at: [Link]

-

Enhancing fluorescent protein photostability through robot-assisted photobleaching. PMC. Available at: [Link]

-

How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. Available at: [Link]

-

Novel Fluorophores for Molecular and Cellular Imaging. UNT Health Science Center. Available at: [Link]

-

New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. MDPI. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available at: [Link]

-

Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format. PMC. Available at: [Link]

-

Fluorescent proteins for live-cell imaging with super-resolution. ResearchGate. Available at: [Link]

-

Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Preprints.org. Available at: [Link]

-

Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

-

Physical Properties of Thiophene Derivatives. ResearchGate. Available at: [Link]

-

Photochemical and Photophysical Behavior of Thiophene. ResearchGate. Available at: [Link]

-

Live-Cell Imaging. Spelman College. Available at: [Link]

-

Novel 2-(5-Arylthiophen-2-yl)-benzoazole Cyclometalated Iridium(III) dppz Complexes Exhibit Selective Phototoxicity in Cancer Cells by Lysosomal Damage and Oncosis. PMC. Available at: [Link]

-

Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). ResearchGate. Available at: [Link]

-

Fluorescent properties of some polythiophenes synthesized from 2-(thiophen-3-yl)acetohydrazide and acetophenone. Vietnam Journal of Chemistry. Available at: [Link]

-

Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time. bioRxiv. Available at: [Link]

-

SYNTHESIS AND STUDY OF FLUORESCENT PROPERTIES OF BENZOTHIAZOLYLTHIENOTHIOPHENE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. PMC. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]

-

What is Photostability and how to conduct it?. YouTube. Available at: [Link]

-

CAS 1127217-35-9 | 2-(5-Acetylthiophen-2-yl)benzothiophene. Hoffman Fine Chemicals. Available at: [Link]

Sources

- 1. experts.unthsc.edu [experts.unthsc.edu]

- 2. biotium.com [biotium.com]

- 3. researchgate.net [researchgate.net]

- 4. Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Enhancing fluorescent protein photostability through robot-assisted photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. youtube.com [youtube.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. creativebiolabs.net [creativebiolabs.net]

Technical Application Note: 2-(5-Acetylthiophen-2-yl)benzothiophene as a Strategic Precursor for Non-Fullerene Acceptors

Topic: Application of 2-(5-Acetylthiophen-2-yl)benzothiophene in Organic Photovoltaics (OPV) Content Type: Technical Application Note & Protocol Guide Audience: Senior Materials Scientists, OPV Device Engineers, and Synthetic Chemists.

Executive Summary

This application note details the strategic utilization of 2-(5-Acetylthiophen-2-yl)benzothiophene (CAS: 1127217-35-9) as a critical building block in the synthesis of high-performance Non-Fullerene Acceptors (NFAs).

In the post-fullerene era of organic photovoltaics (OPV), Acceptor-Donor-Acceptor (A-D-A) architectures dominate high-efficiency device records. This specific molecule serves as the foundational "left-wing" or "right-wing" precursor for synthesizing benzothiophene-fused end-groups . These fused end-groups are pivotal for:

-

Red-shifting optical absorption (enhancing

). -

Tuning LUMO energy levels (maximizing

). -

Promoting intermolecular

-

Material Profile & Mechanistic Role[1][2][3]

| Property | Specification |

| Chemical Name | 2-(5-Acetylthiophen-2-yl)benzothiophene |

| Molecular Formula | |

| Role in OPV | Precursor for fused-ring electron-withdrawing end-groups (e.g., modified IC units). |

| Key Reactivity | The acetyl (methyl ketone) group acts as a handle for Claisen condensations to form 1,3-diketones, the immediate precursors to indanone-like acceptors. |

The "Fused-Ring" Advantage

Standard NFAs (like ITIC) use phenyl-based end groups (IC). Replacing the phenyl ring with a benzothiophene unit (derived from this precursor) enhances the planarity and electron-rich nature of the backbone before the electron-withdrawing cyano groups are attached. This "push-pull" modulation is essential for narrowing the bandgap without sacrificing voltage.

Synthetic Application Protocol

Objective: Conversion of 2-(5-Acetylthiophen-2-yl)benzothiophene into a functionalized NFA end-group (Benzothiophene-fused IC analog), followed by condensation with a core donor.

Phase A: Synthesis of the 1,3-Diketone Intermediate

Mechanism: Claisen Condensation

Reagents:

-

Precursor: 2-(5-Acetylthiophen-2-yl)benzothiophene (1.0 eq)

-

Reagent: Diethyl carbonate (excess) or appropriate ester

-

Base: Sodium Hydride (NaH, 60% in oil) (2.5 eq)

-

Solvent: Anhydrous THF

Protocol:

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask under

atmosphere. -

Dissolution: Dissolve 1.0 eq of the acetyl precursor in anhydrous THF.

-

Activation: Add NaH slowly at 0°C. Stir for 30 minutes until gas evolution ceases.

-

Condensation: Add diethyl carbonate (or specific ester for ring closure) dropwise.

-

Reflux: Heat to reflux (66°C) for 12 hours. The solution will typically darken.

-

Quench & Workup: Cool to RT, quench with dilute HCl (1M). Extract with chloroform (

). Wash organic layer with brine, dry over -

Purification: Silica gel chromatography (Hexane:DCM gradient).

-

Checkpoint: Verify formation of the

-diketone via NMR (look for enol proton signals).

-

Phase B: Ring Closure to Benzothiophene-Fused End-Group

Mechanism: Knoevenagel Condensation / Cyclization

Reagents:

-

Product from Phase A (1,3-diketone)[1]

-

Malononitrile (1.2 eq)

-

Catalyst: Piperidine (cat.) or Pyridine

-

Solvent: Ethanol or Acetonitrile

Protocol:

-

Dissolve the 1,3-diketone in Ethanol.

-

Add Malononitrile and a catalytic amount of piperidine.

-

Reflux for 4–6 hours. The reaction drives the formation of the dicyanomethylene bridge and cyclizes the ring to form the Benzothiophene-fused Indanone (BT-IC) analog.

-

Cool and filter the precipitate. Recrystallize from acetic acid or chloroform/methanol.

-

Result: You now have a highly crystalline, electron-withdrawing end-group.

-

Phase C: Final NFA Assembly (A-D-A Coupling)

Mechanism: Knoevenagel Condensation with Core Donor

Reagents:

-

Core Donor: Dialdehyde-functionalized ladder-type core (e.g., IDTT-CHO or BDT-CHO).

-

End-Group: BT-IC (Synthesized in Phase B) (2.5 eq).

-

Solvent: Chloroform (

). -

Catalyst: Pyridine (1 mL).

Protocol:

-

Combine the Core Donor and the BT-IC End-Group in

under Argon. -

Add Pyridine.

-

Reflux for 24–48 hours. Monitor via TLC (disappearance of aldehyde spot).

-

Precipitate in Methanol. Filter and purify via Soxhlet extraction (Methanol

Hexane -

Final Product: A Benzothiophene-capped Non-Fullerene Acceptor.

Visualization: Synthesis & Logic Flow

Caption: Synthetic pathway converting the acetyl precursor into a high-mobility electron acceptor end-group.

Device Fabrication Protocol (Self-Validating System)

To validate the efficacy of the synthesized material, fabricate Inverted Organic Solar Cells (IOSCs). The inverted structure (ITO/ZnO/Active/MoO3/Ag) is recommended for testing new NFAs due to better stability.

Step-by-Step Fabrication

-

Substrate Prep:

-

Clean ITO glass: Detergent

Water -

UV-Ozone treat for 20 mins (Critical for work function alignment).

-

-

Electron Transport Layer (ETL):

-

Spin-coat Sol-gel ZnO precursor (0.5M Zinc Acetate in 2-methoxyethanol) at 3000 rpm.

-

Anneal at 200°C for 1 hour in air.

-

-

Active Layer Deposition (The Variable):

-

Blend: Polymer Donor (e.g., PM6) : Synthesized NFA (1:1.2 ratio).

-

Concentration: 16 mg/mL total solids in Chloroform.

-

Additive: 0.5% v/v 1-Chloronaphthalene (CN) or DIO (to optimize phase separation).

-

Spin Coating: 2500 rpm for 30s in

glovebox. -

Thermal Annealing: 100°C for 10 mins (promotes crystallinity of the benzothiophene end-groups).

-

-

Hole Transport Layer (HTL):

-

Evaporate

(10 nm) at

-

-

Top Electrode:

-

Evaporate Ag (100 nm).

-

Performance Metrics & Troubleshooting

Expected Data Profile

Comparing a standard ITIC acceptor vs. the Benzothiophene-modified version (BT-IC).

| Metric | Standard ITIC Device | BT-Modified Device (Target) | Mechanistic Cause |

| 0.90 V | 0.94 - 0.96 V | Higher LUMO level of BT unit reduces energy loss. | |

| 17.5 | 18.5 - 19.0 | Extended conjugation (red-shift) improves photon harvesting. | |

| Fill Factor (%) | 65-70% | 72-75% | Enhanced |

Troubleshooting Guide

-

Issue: Low Solubility.

-

Cause: The benzothiophene unit is rigid and planar, leading to aggregation.

-

Fix: Increase the length of alkyl side chains on the Core Donor to compensate, or use warm solvents (

) during spin coating.

-

-

Issue: Poor Film Morphology (Large Domains).

-

Cause: Excessive crystallization of the end-groups.

-

Fix: Reduce thermal annealing time or increase the nucleation density by using a volatile solid additive.

-

References

-

Isomerically Pure Benzothiophene-Incorporated Acceptor.ACS Applied Materials & Interfaces. Describes the synthesis of

-BC using diketo precursors derived from acetyl-thiophene motifs. -

Non-fullerene electron acceptors with benzotrithiophene with

-extension. Journal of Materials Chemistry C. Discusses the impact of extending conjugation in thiophene-based acceptors. -

Benzothiophene-Series Solid Additives.ResearchGate / Small.

-

2-(5-Acetylthiophen-2-yl)benzothiophene Product Data.ChemicalBook.

Sources

Application Notes and Protocols for Enhancing Conductivity in Benzothiophene-Based Semiconductors

For: Researchers, scientists, and professionals in organic electronics and materials science.

Introduction: The Imperative of Doping in Benzothiophene Semiconductors

Benzothiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and thermoelectric devices.[1][2][3] The performance of these devices is intrinsically linked to the charge carrier concentration and mobility of the semiconducting material.[4] While pristine benzothiophene derivatives possess favorable intrinsic properties, their conductivity is often insufficient for high-performance applications.[5] Doping, the intentional introduction of impurities, serves as a powerful and essential technique to modulate the electrical properties of these materials, thereby enhancing device performance by several orders of magnitude.[5][6][7]

This guide provides a comprehensive overview of the principles and practical protocols for doping benzothiophene-based semiconductors. We will delve into the fundamental mechanisms of p-type and n-type doping, explore various doping methodologies, and provide detailed, step-by-step protocols for their implementation in a research setting. The focus will be on providing not just the "how," but also the critical "why" behind experimental choices, empowering researchers to rationally design and optimize their doping strategies.

Foundational Principles: The Science of Doping in Organic Semiconductors

Unlike their inorganic counterparts, where doping involves substitutional impurities in a crystal lattice, doping in organic semiconductors is a process of electron transfer between the host semiconductor and a guest molecule, the dopant.[6][8] This redox reaction creates mobile charge carriers—holes in the case of p-type doping and electrons for n-type doping—thereby increasing the material's conductivity.

P-type Doping: In p-type doping, an electron acceptor (the dopant) with a high electron affinity (EA), or a low-lying Lowest Unoccupied Molecular Orbital (LUMO), is introduced. This dopant extracts an electron from the Highest Occupied Molecular Orbital (HOMO) of the benzothiophene-based semiconductor, creating a positively charged polaron (a hole) on the polymer backbone and a dopant anion.[8][9] A prominent example of a p-type dopant is 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ).[9][10][11]

N-type Doping: Conversely, n-type doping involves an electron donor with a low ionization potential (IP), or a high-lying HOMO. This dopant donates an electron to the LUMO of the semiconductor, generating a negatively charged polaron (an electron) and a dopant cation.[8][12] N-type doping of benzothiophene-based materials has historically been more challenging due to the instability of many n-dopants in air.[13] However, recent advancements have led to the development of air-stable n-type dopants.[13][14]

The efficiency of doping is not solely dependent on the energy level alignment between the host and dopant. The morphology of the semiconductor film, the processing conditions, and the spatial arrangement of the dopant molecules within the host matrix all play crucial roles in determining the final conductivity.[11][15]

Doping Methodologies: A Practical Overview

Several methods can be employed to introduce dopants into benzothiophene-based semiconductor films. The choice of method depends on factors such as the solubility of the semiconductor and dopant, the desired doping level, and the specific application.

| Doping Method | Description | Advantages | Disadvantages |

| Solution-Based Doping (Blend Doping) | The semiconductor and dopant are co-dissolved in a common solvent before film deposition (e.g., spin-coating, blade-coating).[9] | Simple, scalable, and allows for uniform doping throughout the bulk of the film. | Can sometimes disrupt the crystalline packing of the semiconductor, potentially lowering charge carrier mobility.[11] Finding a common solvent for both materials can be challenging. |

| Solution-Based Doping (Sequential Doping) | The semiconductor film is first deposited, followed by immersion in a solution containing the dopant.[15][16][17] | Minimizes disruption to the initial semiconductor morphology. Allows for doping of insoluble films. | Can lead to non-uniform doping profiles, with higher dopant concentration near the surface. Requires an orthogonal solvent that swells the polymer without dissolving it. |

| Vapor-Phase Doping | The semiconductor film is exposed to the dopant in the vapor phase, typically in a vacuum chamber.[6][16][17] | High purity process, avoids solvent-related issues, and can lead to highly ordered doped films.[18] | Requires specialized vacuum equipment. Limited to dopants that can be sublimed without decomposition. |

| Acid Vapor Doping | A specific type of vapor-phase doping where a strong acid vapor is used to protonate the semiconductor, leading to p-type doping.[19][20] | Can be highly effective for certain polymers and can be performed without ultrahigh vacuum.[19][20] | The choice of acid and polymer is critical. The acidic environment may not be suitable for all device architectures. |

Experimental Protocols

Protocol 1: Solution-Based Doping (Blend Doping) of a Benzothiophene-Based Polymer with F4TCNQ

This protocol describes the p-type doping of a solution-processable benzothiophene-based polymer, such as poly([6]benzothieno[3,2-b][6]benzothiophene) (BTBT) derivatives, with the molecular acceptor F4TCNQ.[9][21]

Materials:

-

Benzothiophene-based polymer (e.g., C8-BTBT)

-

F4TCNQ (p-type dopant)

-

High-purity solvent (e.g., chloroform, chlorobenzene, or a mixture)

-

Substrates (e.g., glass, silicon wafers)

-

Standard laboratory glassware and equipment (vials, magnetic stirrer, hotplate, spin-coater)

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the benzothiophene-based polymer in the chosen solvent at a specific concentration (e.g., 10 mg/mL). Stir the solution, gently warming if necessary, until the polymer is fully dissolved.

-

Prepare a separate stock solution of F4TCNQ in the same solvent at a lower concentration (e.g., 1 mg/mL). F4TCNQ has lower solubility, so ensure it is fully dissolved.

-

-

Doped Solution Preparation:

-

In a clean vial, mix the polymer and F4TCNQ stock solutions to achieve the desired doping ratio (e.g., 1-10 mol% of F4TCNQ relative to the polymer repeat unit).[22]

-

For example, to prepare a 5 mol% doped solution, calculate the required volumes of each stock solution based on their molar concentrations.

-

Stir the mixed solution at room temperature for at least 2-4 hours to ensure homogeneous mixing.[9]

-

-

Film Deposition:

-

Clean the substrates thoroughly using a standard procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol, followed by oxygen plasma or UV-ozone treatment).

-

Deposit the doped solution onto the substrate using a spin-coater. The spin speed and time will need to be optimized to achieve the desired film thickness.

-

A typical starting point would be 1500-3000 rpm for 60 seconds.

-

-

Post-Deposition Annealing:

-

Transfer the coated substrates to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Anneal the films at a temperature above the glass transition temperature of the polymer but below its decomposition temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Annealing promotes solvent removal and can improve the crystallinity of the film.[23]

-

-

Characterization:

-

Measure the conductivity of the doped films using a four-point probe or by fabricating and testing field-effect transistors.

-

Characterize the optical properties of the films using UV-Vis-NIR spectroscopy. The appearance of new absorption bands in the near-infrared region is indicative of successful doping and the formation of polarons.[19]

-

Investigate the film morphology and crystallinity using techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD).[15][24]

-

Causality Behind Experimental Choices:

-

Solvent Selection: The choice of solvent is critical as it influences the solubility of both the polymer and the dopant, and also affects the final film morphology.[15] A solvent that promotes polymer aggregation can lead to a more ordered microstructure, which is often beneficial for charge transport.

-

Doping Concentration: The doping concentration is a key parameter to optimize. While higher concentrations generally lead to higher carrier densities, excessive amounts of dopant can disrupt the polymer packing, leading to a decrease in charge carrier mobility.[11]

-

Annealing: Thermal annealing provides the necessary energy for the polymer chains to rearrange into a more ordered, crystalline structure, which facilitates efficient charge transport between chains.[23]

Visualization of Solution-Based Doping Workflow:

Caption: Workflow for solution-based blend doping.

Protocol 2: Vapor-Phase Doping of a Benzothiophene-Based Small Molecule Film

This protocol outlines a general procedure for the p-type doping of a vacuum-deposited benzothiophene-based small molecule film, such as a BTBT derivative, with a volatile dopant like F4TCNQ.

Materials:

-

Benzothiophene-based small molecule (e.g., DPh-BTBT)

-

Volatile molecular dopant (e.g., F4TCNQ)

-

Substrates (e.g., silicon wafers with a dielectric layer)

-

High-vacuum thermal evaporation system (co-deposition capable)

Procedure:

-

Substrate Preparation:

-

Clean the substrates using the standard procedure described in Protocol 1.

-

-

Co-evaporation:

-

Place the benzothiophene-based semiconductor and the dopant in separate crucibles within the thermal evaporation chamber.

-

Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

-

Heat the semiconductor source to its sublimation temperature to achieve a stable deposition rate (e.g., 0.1-0.5 Å/s), monitored by a quartz crystal microbalance (QCM).

-

Simultaneously, heat the dopant source to achieve the desired doping ratio. The deposition rate of the dopant will be much lower than that of the semiconductor. The doping concentration is controlled by the relative deposition rates of the two materials.

-

Deposit a film of the desired thickness (e.g., 30-50 nm) onto the substrates.

-

-

Characterization:

-

In-situ or ex-situ characterization of the film's electrical properties can be performed.

-

Fabricate top-contact electrodes (e.g., gold) through a shadow mask to complete the transistor structure for electrical characterization.

-

Perform the same optical and morphological characterizations as described in Protocol 1.

-

Causality Behind Experimental Choices:

-

High Vacuum: A high vacuum environment is crucial to prevent contamination of the film and to ensure a long mean free path for the evaporated molecules, leading to uniform film deposition.

-

Deposition Rate Control: Precise control over the deposition rates of both the semiconductor and the dopant is essential for achieving the desired and reproducible doping concentration. QCMs are indispensable for this purpose.

-

Substrate Temperature: The temperature of the substrate during deposition can influence the film's crystallinity and morphology. Optimizing this parameter can lead to improved device performance.

Visualization of Vapor-Phase Doping Mechanism:

Caption: Co-evaporation for vapor-phase doping.

Characterization of Doped Benzothiophene Semiconductors

A multi-faceted approach is necessary to fully characterize the effects of doping on benzothiophene-based semiconductors.

| Technique | Information Obtained | Relevance |

| Four-Point Probe/Transistor Measurements | Electrical conductivity, charge carrier mobility, carrier concentration, on/off ratio. | Directly quantifies the improvement in electrical performance due to doping. |

| UV-Vis-NIR Spectroscopy | Changes in absorption spectra, appearance of polaron bands.[19] | Confirms charge transfer between the semiconductor and dopant, and allows for qualitative assessment of doping levels. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and quantification of unpaired spins (polarons).[12] | Provides direct evidence for the generation of charge carriers upon doping. |

| X-ray Diffraction (XRD) | Information on the crystalline structure, molecular packing, and the effect of dopants on the semiconductor's lattice.[1][24] | Elucidates how doping affects the material's solid-state order, which is crucial for charge transport. |

| Atomic Force Microscopy (AFM) | Surface morphology, grain size, and film roughness.[24] | Visualizes the impact of doping on the film's microstructure. |

| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels of the semiconductor and dopant.[25] | Helps in the rational selection of dopant-semiconductor pairs based on their energy level alignment. |

Concluding Remarks and Future Outlook

Doping is a critical enabler for high-performance organic electronic devices based on benzothiophene semiconductors. As this guide has detailed, a range of techniques are available to researchers, each with its own set of advantages and considerations. A thorough understanding of the underlying doping mechanisms, coupled with meticulous experimental execution and comprehensive characterization, is paramount to achieving desired and reproducible results.

The field of molecular doping is continuously evolving, with ongoing research focused on the design of novel, more efficient, and stable dopants, as well as the development of advanced doping processes that offer greater control over the dopant placement within the semiconductor matrix.[5][7] These advancements will undoubtedly pave the way for the next generation of flexible, low-cost, and high-performance organic electronics.

References

- Molecular chemical doping for improvement of performance in organic field effect transistors. (2019).

- n-Doping of organic semiconductors for enhanced electron extraction from solution processed solar cells using alkali metals. (2016).

- Doping Approaches for Organic Semiconductors. (2021). Chemical Reviews.

- Recent advances in doped organic field-effect transistors: mechanism, influencing factors, materials, and development directions. (n.d.).

- Chemical doping of organic semiconductors for thermoelectric applications. (n.d.). Energy & Environmental Science.

- Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent. (2017).

- Solution-processed electrical doping of organic semiconductors and their application for organic devices. (2019).

- Optical Dedoping Mechanism of P3HT/F4TCNQ Mixtures. (n.d.).

- Doping of semicrystalline conjugated polymers: dopants within alkyl chains do it better. (2022).

- Acid-Triggered Side Chain Cleavage Leads to Doped Conjugated Polymers of High Conductivity. (2024). Journal of the American Chemical Society.

- Origin of poor doping efficiency in solution processed organic semiconductors. (n.d.). Chemical Science.

- Reaction mechanisms for electrical doping of organic semiconductors using complex dopants. (2024). Chemical Physics Reviews.

- Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent. (n.d.). RSC Publishing.

- Towards understanding the doping mechanism of organic semiconductors by Lewis acids. (n.d.).

- Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (n.d.).

- Double doping of conjugated polymers with monomer molecular dopants. (n.d.). Diva-portal.org.

- Poly(thieno[3,4-b]thiophene)−Poly(styrene sulfonate)

- Air-stable n-type dopant for organic semiconductors via a single-photon c

- Simple, Precise Aqueous Solution-Based Doping Technique for Organic Semiconductors. (n.d.). NIMS NOW.

-

Synthesis and Characterization of Novel Semiconductors Based on Thieno[3,2-b][6]benzothiophene Cores and Their Applications in the Organic Thin-Film Transistors. (2011). The Journal of Physical Chemistry C.

-

Characterization of[6]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. (2023). MDPI.

- Doping of Conjugated Polymers: Preparation, Characterization and Device Fabrication. (2021). The Aquila Digital Community.

-

Organic Semiconductors Based on[6]Benzothieno[3,2-b][6]benzothiophene Substructure. (2014). Accounts of Chemical Research.

-

High Electron Mobility in[6]Benzothieno[3,2-b][6]benzothiophene (BTBT)-Based Field-Effect Transistors: Toward N-Type BTBTs. (n.d.). ResearchGate.

- Acid vapor doping of polar polythiophenes for high electrical conductivity. (n.d.).

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). Taylor & Francis Online.

- Dopants for Organic Electronics Researches. (n.d.). Tokyo Chemical Industry Co., Ltd..

-

Characterization of[6]Benzothieno[3,2-b]benzothiophene (BTBT) Derivatives with End-Capping Groups as Solution-Processable Organic Semiconductors for Organic Field-Effect Transistors. (2023). ResearchGate.

- Precise chemical doping of organic semiconductors in an aqueous solution. (2024). EurekAlert!.

- New Benzotrithiophene-Based Molecules as Organic P-Type Semiconductor for Small-Molecule Organic Solar Cells. (2023). MDPI.

- n-Type Dopants for Organic Electronics. (n.d.). Stanford University.

-

High Electron Mobility in[6]Benzothieno[3,2-b][6]benzothiophene-Based Field-Effect Transistors: Toward n-Type BTBTs. (2019). Abdullah Gül Üniversitesi.

- Influence of Solvent-Dependent Morphology on Molecular Doping and Charge Transport in Conductive Thiophene Polymer. (2022). Semantic Scholar.

- Solution-Processable liquid crystalline organic semiconductors based on 6-(Thiophen-2-yl)benzo[b]thiophene for organic thin-film transistors. (n.d.).

- Double Doping of a Low-Ionization-Energy Polythiophene with a Molybdenum Dithiolene Complex. (2022).

- Doped thieno[3,4-b]thiophene-based copolymers for p-type organic thermoelectric materials. (n.d.).

- Novel doping methods and electrical characterization of doped organic semiconductors. (2024). ERef Bayreuth.

-

Modulation of Properties in[6]Benzothieno[3,2-b][6]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI.

- Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions. (2025). CrystEngComm.

- Doping of Conjugated Polythiophenes with Alkyl Silanes. (n.d.).

- 2,5-Bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-(2H,5H)-dione-Based Donor-Acceptor Alternating Copolymer Bearing Benzothieno[3,2-b] benzothiophene as an Organic Semiconductor and Its Application to Thin Film Transistors. (2025).

- Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration. (2025).

- Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). (2021). Frontiers in Chemistry.

- Single Atom Selenium Substitution-Mediated P-Type Doping in Polythiophenes toward High-Performance Organic Electronics and Therm. (2022).

- Semiconductor Doping Guide: N-type & P-type Examples + Common Methods. (2025). Ags-devices.com.

- Acid vapor doping of polar polythiophenes for high electrical conductivity. (n.d.). RSC Publishing.

-

Substrate-Induced Phase of a[6]Benzothieno[3,2-b]benzothiophene Derivative and Phase Evolution by Aging and Solvent Vapor Annealing. (2015). ACS Applied Materials & Interfaces.

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzothienobenzothiophene: recent uses as a transistor material and derivatization for adding new features in device functions - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00904A [pubs.rsc.org]

- 4. aquila.usm.edu [aquila.usm.edu]

- 5. Recent advances in doped organic field-effect transistors: mechanism, influencing factors, materials, and development directions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. Molecular chemical doping for improvement of performance in organic field effect transistors - MedCrave online [medcraveonline.com]

- 7. Chemical doping of organic semiconductors for thermoelectric applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 13. n-Type Dopants for Organic Electronics | Explore Technologies [techfinder.stanford.edu]

- 14. Air-stable n-type dopant for organic semiconductors via a single-photon catalytic process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 17. Molecular doping in organic semiconductors: fully solution-processed, vacuum-free doping with metal–organic complexes in an orthogonal solvent - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Vapor phase polymerization of thieno[3,4-b]thiophene–tosylate and its application for dynamic structural coloration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acid vapor doping of polar polythiophenes for high electrical conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 22. diva-portal.org [diva-portal.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Application Notes and Protocols: Functionalization Strategies for the Acetyl Group in 2-(5-Acetylthiophen-2-yl)benzothiophene

Introduction: The Strategic Importance of the Thiophene and Benzothiophene Scaffolds in Medicinal Chemistry

The fusion of thiophene and benzothiophene rings in the molecule 2-(5-acetylthiophen-2-yl)benzothiophene presents a scaffold of significant interest to the drug discovery and development community. Both thiophene and benzothiophene are considered "privileged structures" in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1][2] Thiophene-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Similarly, the benzothiophene core is a key pharmacophore in drugs targeting a variety of diseases, from cancer and inflammation to neurodegenerative disorders.[5][6]

The acetyl group at the 5-position of the thiophene ring in 2-(5-acetylthiophen-2-yl)benzothiophene serves as a versatile chemical handle. Its reactivity allows for a diverse range of chemical transformations, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This document provides a detailed guide to several key functionalization strategies for this acetyl group, complete with experimental protocols and expert insights to facilitate their successful implementation in a research setting.

Core Functionalization Strategies and Their Mechanistic Underpinnings

The acetyl group offers multiple avenues for chemical modification, primarily centered around the reactivity of the carbonyl group and the adjacent α-methyl protons. The principal strategies discussed herein are:

-

α-Halogenation: Introduction of a halogen at the α-position to create a highly reactive electrophilic center.

-

Aldol-Type Condensation Reactions: Formation of new carbon-carbon bonds to synthesize chalcones and related α,β-unsaturated systems.

-

Willgerodt-Kindler Reaction: Rearrangement and oxidation to produce a terminal thioamide, a precursor to carboxylic acids and their derivatives.

The following sections will delve into the specifics of each of these transformations, providing both the "how" and the "why" behind the experimental design.

Strategy 1: α-Halogenation of the Acetyl Group